N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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Overview
Description
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound’s structure also includes an ethyl group and a methyl-substituted phenyl ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through acylation reactions, where an amine reacts with a benzoyl chloride derivative.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, leading to higher selectivity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)benzamide: Similar structure with pyridine and pyrimidine rings.
N-(3-Amino-4-methylphenyl)benzamide: Similar structure with an amino group instead of an oxadiazole ring.
Uniqueness
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-19-17(22)14-6-4-5-7-15(14)18-20-16(21-23-18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQATGLQVBSHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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